2-Bromo-1,1-difluorocyclohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,1-difluorocyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrF2/c7-5-3-1-2-4-6(5,8)9/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFOFSWFCCNVFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)Br)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86660-41-5 | |
| Record name | 2-bromo-1,1-difluorocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Mechanisms and Reactivity Profiles of 2 Bromo 1,1 Difluorocyclohexane
Nucleophilic Substitution Pathways
The departure of the bromide leaving group from 2-bromo-1,1-difluorocyclohexane can theoretically proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The viability of each pathway is heavily dictated by the substitution pattern at the reaction center and the electronic influence of the adjacent gem-difluoro group.
Mechanistic Investigations of SN1 and SN2 Reactivity
While direct mechanistic studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from established principles of physical organic chemistry. The secondary nature of the carbon bearing the bromine atom suggests that both SN1 and SN2 pathways are plausible, with the predominant mechanism being highly dependent on the reaction conditions, such as the nucleophile's strength and the solvent's polarity. researchgate.net
An SN2 reaction involves a backside attack by the nucleophile on the carbon-bromine bond, proceeding through a single, concerted transition state. oregonstate.edu For this to occur, the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group. In a cyclohexane (B81311) system, this has significant stereochemical implications.
Conversely, an SN1 reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate upon the departure of the leaving group. oregonstate.edu The stability of this intermediate is a critical factor in determining the feasibility of the SN1 pathway.
Influence of Bromine and Geminal Fluorine Substituents on Substitution Rates and Selectivity
The substituents on the cyclohexane ring, namely the bromine atom and the two fluorine atoms, exert significant electronic and steric effects that modulate the rates and selectivity of substitution reactions.
The bromine atom is a good leaving group due to the relatively weak carbon-bromine bond and the stability of the resulting bromide anion.
The geminal fluorine atoms at the C1 position have a strong electron-withdrawing inductive effect. This effect significantly destabilizes a potential carbocation at the adjacent C2 position, which would be formed in an SN1 reaction. The powerful pull of electron density towards the highly electronegative fluorine atoms would intensify the positive charge of the carbocation, making its formation energetically unfavorable. This suggests that an SN1 pathway for this compound is likely to be very slow compared to its non-fluorinated counterpart.
In the context of an SN2 reaction, the inductive effect of the geminal fluorines could potentially increase the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack. However, the steric bulk of the fluorine atoms, although individually small, might slightly hinder the backside approach of the nucleophile required for an SN2 reaction. st-andrews.ac.uk The gauche conformation preferred by 1,2-difluoroethane (B1293797) due to hyperconjugative interactions might also play a role in the conformational equilibrium of the cyclohexane ring, influencing the accessibility of the reaction center. st-andrews.ac.uk
The table below summarizes the expected influence of the substituents on the two primary nucleophilic substitution pathways.
| Reaction Pathway | Influence of Bromine | Influence of Geminal Fluorines | Expected Outcome for this compound |
| SN1 | Good leaving group, facilitates reaction. | Strong destabilization of adjacent carbocation via inductive effect. | Highly disfavored. |
| SN2 | Good leaving group, facilitates reaction. | Potential increase in electrophilicity of C2; possible minor steric hindrance. | Plausible, but potentially slower than non-fluorinated analogs depending on steric factors. |
Stereochemical Outcomes of Substitution Reactions on this compound
The stereochemistry of the products of nucleophilic substitution provides crucial insight into the operative mechanism.
An SN2 reaction on a chiral center is known to proceed with a complete inversion of stereochemistry. oregonstate.edu If the starting material were a single enantiomer of this compound, the SN2 product would be the corresponding single enantiomer with the opposite configuration at the C2 carbon.
In contrast, an SN1 reaction involves a planar carbocation intermediate, which can be attacked by the nucleophile from either face with roughly equal probability. oregonstate.edu This typically leads to a racemic or near-racemic mixture of products if the reaction occurs at a stereocenter. Given the likely suppression of the SN1 pathway due to the electronic effects of the geminal fluorines, a high degree of stereochemical inversion would be the expected outcome under conditions that favor substitution, pointing towards a dominant SN2 mechanism.
Elimination Reactions
In addition to substitution, this compound can also undergo elimination reactions, leading to the formation of an alkene. The competition between these two pathways is a central theme in the reactivity of alkyl halides.
E1 and E2 Pathways in Halogenated Cyclohexanes
Similar to substitution, elimination reactions can proceed through either a unimolecular (E1) or a bimolecular (E2) mechanism.
The E2 pathway is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. chemistrysteps.com A critical requirement for the E2 mechanism in cyclohexane rings is a trans-diaxial arrangement of the proton to be removed and the leaving group. chemistrysteps.comlibretexts.org This anti-periplanar geometry allows for the smooth overlap of orbitals in the transition state. masterorganicchemistry.com
Competition Between Substitution and Elimination in this compound Systems
The balance between substitution and elimination is influenced by several factors, including the strength of the base/nucleophile, the steric hindrance around the reaction centers, and the reaction temperature.
Nature of the Base/Nucleophile: Strong, sterically hindered bases favor E2 elimination, as they can readily abstract a proton but are poor nucleophiles. Strong, unhindered bases can act as both nucleophiles and bases, leading to a mixture of SN2 and E2 products. Weak bases/good nucleophiles will favor substitution.
Substrate Structure: The secondary nature of this compound allows for both SN2 and E2 reactions. The presence of the geminal fluorine atoms will increase the acidity of the protons on the adjacent C6 carbon through their electron-withdrawing inductive effect. This would likely accelerate the rate of an E2 reaction involving the removal of a C6 proton.
Stereochemical Considerations: For an E2 reaction to occur, the bromine atom must be in an axial position. chemistrysteps.comlibretexts.org This would necessitate a chair conformation where the bromine is axial. The conformational equilibrium of this compound will therefore play a crucial role. The rate of the E2 reaction will be dependent on the population of the conformer with the axial bromine. masterorganicchemistry.com The elimination product would be 1,1-difluorocyclohex-2-ene.
The table below outlines the factors influencing the competition between SN2 and E2 reactions for this compound.
| Factor | Favoring SN2 | Favoring E2 |
| Base/Nucleophile | Weakly basic, good nucleophiles (e.g., I⁻, CN⁻) | Strong, sterically hindered bases (e.g., t-BuOK) |
| Solvent | Polar aprotic solvents (e.g., acetone, DMSO) | Less polar solvents |
| Temperature | Lower temperatures | Higher temperatures |
| Substituent Effects | Electron-withdrawing fluorines may enhance C2 electrophilicity. | Electron-withdrawing fluorines increase acidity of C6 protons. |
Regioselectivity and Stereoselectivity in Elimination Products
Elimination reactions of this compound, typically dehydrobromination, are expected to proceed via either an E1 or E2 mechanism, with the outcome largely dictated by the reaction conditions, particularly the nature of the base employed.
Regioselectivity: The removal of a proton can theoretically occur from two different β-carbons, C6 and C2, leading to the formation of two possible regioisomeric alkenes: 1,1-difluorocyclohex-2-ene and 3,3-difluorocyclohex-1-ene. According to Zaitsev's rule, the more substituted, and thus more stable, alkene is generally the major product. youtube.com However, the use of a sterically hindered base can favor the formation of the less substituted "Hofmann" product by abstracting the more sterically accessible proton. youtube.com The electronic effects of the gem-difluoro group would also play a crucial role in determining the acidity of the adjacent protons, thereby influencing the regiochemical outcome.
Stereoselectivity: For an E2 elimination to occur, a strict stereochemical requirement must be met: the β-hydrogen and the bromine leaving group must be in an anti-periplanar (or anti-coplanar) arrangement. khanacademy.org In a cyclohexane ring, this translates to a trans-diaxial orientation of the two groups. khanacademy.org The conformational equilibrium of the this compound chair conformers would therefore be a critical factor. The conformer that places the bulky bromine atom in an equatorial position is generally more stable. However, for the E2 reaction to proceed, the molecule must adopt a higher energy conformation where the bromine is axial. The availability of anti-periplanar β-hydrogens in this axial conformation would dictate the feasibility and rate of the E2 reaction. Without specific experimental data, a definitive prediction of the stereochemical outcome remains speculative.
C-F Bond Activation and Functionalization Strategies
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation and subsequent functionalization a significant challenge. libretexts.org Research in this area is of great interest for the synthesis of novel fluorinated molecules with potential applications in various fields.
Strategies for C-F bond activation in related gem-difluoroalkanes often involve the use of strong Lewis acids, transition metal complexes, or radical-based approaches. youtube.comresearchgate.netbeilstein-journals.org These methods aim to cleave the inert C-F bond, allowing for the introduction of new functional groups. For instance, reductive defluorination or defluorinative coupling reactions have been reported for various fluorinated substrates. However, no specific studies detailing the application of these strategies to this compound have been found. The presence of the vicinal bromine atom could potentially influence the reactivity of the C-F bonds, either through electronic effects or by participating in alternative reaction pathways.
Conformational Analysis and Stereochemical Dynamics
Cyclohexane (B81311) Ring Conformations in 2-Bromo-1,1-difluorocyclohexane
The cyclohexane ring in this compound, like its parent hydrocarbon, predominantly adopts a chair conformation to minimize angular and torsional strain. This leads to two primary chair conformers that are in rapid equilibrium through a process of ring inversion. In this molecule, the C1 carbon is geminally substituted with two fluorine atoms, while the adjacent C2 carbon bears a bromine atom.
The key conformational variability arises from the orientation of the bromine atom, which can occupy either an axial or an equatorial position. This results in two distinct chair conformers: one with the bromine atom in an axial orientation and the other with the bromine in an equatorial position. The gem-difluoro group at C1 has one axial and one equatorial fluorine atom in both chair forms.
The relative stability of these two conformers is dictated by a combination of steric and electronic factors, which will be explored in the subsequent sections.
Halogen-Induced Conformational Preferences
The presence of halogens significantly influences the conformational equilibrium of the cyclohexane ring. In this compound, both the gem-difluoro group and the bromine atom exert profound electronic and steric effects that dictate the preferred conformation.
Analysis of the Anomeric Effect in Fluorinated Cyclohexanes
The anomeric effect, traditionally observed in pyranose rings, describes the preference of an electronegative substituent at the anomeric carbon (C1) for the axial position, despite potential steric hindrance. This phenomenon is attributed to a stabilizing hyperconjugative interaction between a lone pair of the ring heteroatom and the antibonding orbital (σ*) of the C-substituent bond.
In fluorinated cyclohexanes, a similar phenomenon, often termed a pseudo-anomeric or generalized anomeric effect, has been identified. st-andrews.ac.ukscripps.edunih.gov While this compound lacks a ring heteroatom, the highly electronegative fluorine atoms at C1 can participate in stabilizing stereoelectronic interactions. Specifically, the anti-periplanar alignment of a C-H or C-C bond with the C-F σ* orbital can lead to a preference for specific conformations. The presence of the gem-difluoro group can create an electron-deficient region, influencing the conformational preference of the adjacent bromine-substituted carbon.
Gauche Effect and 1,2-Dihalocyclohexane Analogues
The gauche effect is an atypical conformational preference where a gauche arrangement (a dihedral angle of approximately 60°) between two substituents is more stable than the anti-conformation (180°). wikipedia.org This effect is prominent in molecules like 1,2-difluoroethane (B1293797), where hyperconjugation is a key stabilizing factor. wikipedia.orgst-andrews.ac.ukacs.org The stabilization arises from the donation of electron density from a C-H σ bonding orbital into the C-F σ* antibonding orbital, an interaction that is maximized in the gauche conformation. wikipedia.org
In the context of this compound, the relationship between the bromine at C2 and the fluorines at C1 is crucial. Drawing parallels with 1,2-dihalocyclohexanes, the conformational preference is a balance between the gauche effect and steric repulsion. For smaller halogens like fluorine, the gauche effect often dominates, favoring a conformation where the halogens are in a gauche relationship. wikipedia.orgnih.gov However, as the size of the halogen increases (as with bromine), steric repulsion becomes more significant and can counteract the stabilizing gauche interaction. nih.gov In trans-1,2-difluorocyclohexane, for instance, the diaxial conformer is favored in the gas phase, while the diequatorial conformer is more stable in solution. nih.gov
Steric and Electronic Factors Governing Conformational Stability
The conformational equilibrium of this compound is ultimately determined by the sum of all steric and electronic interactions.
Steric Factors: The primary steric consideration is the 1,3-diaxial interaction. In the conformer with an axial bromine, there would be significant steric repulsion between the bulky bromine atom and the axial protons on C3 and C5. This steric strain generally disfavors the axial placement of large substituents.
Electronic Factors:
Hyperconjugation: As discussed in the context of the anomeric and gauche effects, stabilizing hyperconjugative interactions between bonding and antibonding orbitals play a significant role. The optimal alignment for these interactions may favor one conformer over the other.
Given the significant steric bulk of the bromine atom, it is generally expected that the conformer with the equatorial bromine will be more stable to avoid unfavorable 1,3-diaxial interactions. However, the complex interplay of the electronic effects introduced by the gem-difluoro group could modulate this preference.
Table 1: Estimated Conformational Energy Contributions in Substituted Cyclohexanes
| Interaction | Energy Cost (kcal/mol) | Conformer |
| Axial Bromine 1,3-diaxial H | ~0.4 - 0.6 | Axial |
| Axial Fluorine 1,3-diaxial H | ~0.25 | Axial |
| Gauche Br/F | Favorable (electronic) vs. Unfavorable (steric) | Both |
| Dipole-Dipole Br/F | Destabilizing | Both |
Note: These values are estimates based on related systems and serve to illustrate the contributing factors. The actual values for this compound would require specific experimental or computational determination.
Diastereomeric and Enantiomeric Considerations in Substituted Cyclohexanes
Stereochemistry is a critical aspect of the molecular structure of this compound.
Enantiomers: The C2 carbon atom, which is bonded to a bromine atom, a hydrogen atom, the C1(F)₂ group, and the C3H₂ group, is a stereogenic center. This is because it is attached to four different groups. cureffi.org Consequently, this compound is a chiral molecule and exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-2-bromo-1,1-difluorocyclohexane and (S)-2-bromo-1,1-difluorocyclohexane. chegg.com These enantiomers will have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules. cureffi.org
Diastereomers: Diastereomers are stereoisomers that are not mirror images of each other. For a molecule to have diastereomers, it must have at least two stereogenic centers. Since this compound has only one stereocenter, it does not have diastereomers. However, if another substituent were introduced to the ring, creating a second stereocenter, diastereomers would be possible. For example, in 1-bromo-2-chlorocyclohexane, four stereoisomers exist: two pairs of enantiomers which are diastereomeric to each other. youtube.com
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the characterization of 2-Bromo-1,1-difluorocyclohexane, with ¹H, ¹³C, and ¹⁹F nuclei offering complementary and detailed information about the molecular structure and environment.
High-Resolution ¹H NMR Analysis: Chemical Shifts and Proton-Fluorine Coupling Constants
In the ¹H NMR spectrum of this compound, the proton signals are influenced by the neighboring bromine and fluorine atoms, leading to characteristic chemical shifts and complex splitting patterns due to proton-fluorine (H-F) coupling. The electronegativity of the fluorine atoms typically results in a downfield shift for adjacent protons. The complexity of the multiplets arises from both geminal (²JHF) and vicinal (³JHF) coupling interactions. thermofisher.com For instance, the proton on the same carbon as the bromine atom (CHBr) is expected to show a distinct chemical shift and coupling to the protons on the adjacent carbon (CH₂). The magnitude of the ³JHF coupling constant is dependent on the dihedral angle between the coupled proton and fluorine atoms, providing valuable information about the conformational preferences of the cyclohexane (B81311) ring.
Interactive Data Table: Illustrative ¹H NMR Data Note: Specific chemical shifts (δ) and coupling constants (J) are dependent on the solvent and the specific stereoisomer.
| Proton Assignment | Illustrative Chemical Shift (ppm) | Illustrative Multiplicity | Illustrative Coupling Constants (Hz) |
|---|---|---|---|
| H-2 (CHBr) | 4.0 - 4.5 | ddd (doublet of doublet of doublets) | ³JHH, ³JHF |
| H-3, H-6 (adjacent to CF₂) | 1.8 - 2.5 | m (multiplet) | ²JHH, ³JHH, ³JHF |
| H-4, H-5 (other CH₂) | 1.5 - 2.0 | m (multiplet) | ²JHH, ³JHH |
¹³C NMR Spectroscopy: Carbon Chemical Shifts and Carbon-Fluorine Coupling
The ¹³C NMR spectrum provides information on the carbon framework of this compound. The carbon atom bonded to the two fluorine atoms (CF₂) exhibits a characteristic chemical shift and is split into a triplet due to one-bond carbon-fluorine coupling (¹JCF). nih.govmagritek.com The carbon attached to the bromine atom (CBr) also shows a distinct resonance. Long-range carbon-fluorine couplings (²JCF, ³JCF, etc.) can further complicate the spectrum but also offer additional structural insights. rsc.orgwestmont.edu For example, the C-3 carbon in 1,1-difluorocyclohexane (B1205268) shows a triplet that collapses to a doublet at low temperatures, indicating stereospecific coupling with the equatorial fluorine. nih.gov The magnitudes of these coupling constants are valuable for assigning the carbon signals and understanding the electronic environment of each carbon atom. jeolusa.com
Interactive Data Table: Illustrative ¹³C NMR Data
| Carbon Assignment | Illustrative Chemical Shift (ppm) | Illustrative Multiplicity | Illustrative Coupling Constants (Hz) |
|---|---|---|---|
| C-1 (CF₂) | 110 - 125 | t (triplet) | ¹JCF ≈ 240-280 |
| C-2 (CBr) | 45 - 55 | d (doublet) | ²JCF |
| C-3, C-6 | 30 - 40 | t (triplet) | ²JCF, ³JCF |
| C-4, C-5 | 20 - 30 | s or t | ³JCF, ⁴JCF |
¹⁹F NMR Spectroscopy: Chemical Shifts and Complex Coupling Analysis for Fluorine Environments
¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift dispersion. thermofisher.com In this compound, the two fluorine atoms are geminal and will appear in the ¹⁹F NMR spectrum. Their chemical shift is influenced by the bromine atom on the adjacent carbon. ucsb.edu The spectrum will likely exhibit complex splitting patterns due to geminal fluorine-fluorine coupling (²JFF) and vicinal proton-fluorine coupling (³JHF). thermofisher.comconicet.gov.ar The analysis of these coupling patterns can provide detailed information about the local geometry and electronic structure. uoa.gr
Interactive Data Table: Illustrative ¹⁹F NMR Data
| Fluorine Assignment | Illustrative Chemical Shift (ppm) | Illustrative Multiplicity | Illustrative Coupling Constants (Hz) |
|---|---|---|---|
| F-1 (axial) | -90 to -110 | dt (doublet of triplets) | ²JFF, ³JHF(ax-ax), ³JHF(ax-eq) |
| F-1 (equatorial) | -90 to -110 | dt (doublet of triplets) | ²JFF, ³JHF(eq-ax), ³JHF(eq-eq) |
Application of Multi-Nuclear NMR for Conformational Elucidation and Stereochemical Assignment
The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, often supplemented by two-dimensional (2D) NMR techniques like COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is crucial for the unambiguous assignment of all signals and the elucidation of the conformational and stereochemical properties of this compound. researchgate.netorganicchemistrydata.orgrsc.org For instance, the magnitudes of vicinal coupling constants (³JHH and ³JHF) are dependent on the dihedral angle, as described by the Karplus equation, and can be used to determine the preferred chair conformation of the cyclohexane ring and the axial or equatorial orientation of the bromine substituent. researchgate.net Low-temperature NMR studies can also be employed to "freeze out" conformational isomers and study their individual spectroscopic parameters. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS can distinguish between different molecular formulas that have the same nominal mass. libretexts.orglibretexts.org The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). researchgate.net This precise mass measurement provides unequivocal confirmation of the elemental composition of the molecule. brentford.hounslow.sch.uknih.gov
Interactive Data Table: High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass (Da) | Observed m/z | Elemental Composition |
|---|---|---|---|
| [M]⁺ (with ⁷⁹Br) | 197.9856 | Consistent with calculated value | C₆H₉⁷⁹BrF₂ |
| [M]⁺ (with ⁸¹Br) | 199.9835 | Consistent with calculated value | C₆H₉⁸¹BrF₂ |
Elucidation of Fragmentation Pathways and Mechanistic Interpretation
While specific experimental fragmentation data for this compound is not extensively documented in publicly available literature, its fragmentation pathways under electron ionization (EI) can be predicted based on established principles of mass spectrometry and the known behavior of analogous halogenated cyclohexanes. The initial event in EI mass spectrometry is the removal of an electron from the molecule, most likely a non-bonding electron from the bromine atom due to its lower ionization energy compared to C-C, C-H, C-F, or C-Br sigma bonds, to form a molecular ion (M•+).
The subsequent fragmentation of this molecular ion is driven by the stability of the resulting fragments, which include radical cations, even-electron cations, and neutral radicals. The primary fragmentation routes for this compound are hypothesized to involve the following key steps:
α-Cleavage: The bond between the carbon bearing the bromine (C-Br) is susceptible to cleavage. The most likely initial fragmentation is the heterolytic cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br). This results in the formation of a 2,2-difluorocyclohexyl cation. This pathway is favored due to the high electronegativity of the bromine atom.
Ring Opening and Subsequent Fragmentations: Following the initial loss of the bromine atom, the resulting difluorocyclohexyl cation can undergo further rearrangements and fragmentations. Ring-opening mechanisms can lead to the formation of various acyclic carbocations. Subsequent loss of neutral molecules such as ethene (C₂H₄) or other small hydrocarbon fragments from these open-chain intermediates is a common fragmentation pathway for cyclic compounds.
Loss of HF: The presence of fluorine atoms introduces the possibility of hydrogen fluoride (B91410) (HF) elimination. This can occur through a rearrangement process where a hydrogen atom from an adjacent carbon is transferred to a fluorine atom, followed by the expulsion of a neutral HF molecule. This would result in a fragment ion with a mass 20 units less than the precursor ion.
Retro-Diels-Alder (RDA) Reaction: Although less common for saturated rings, a retro-Diels-Alder type fragmentation could be envisioned, leading to the cleavage of the cyclohexane ring into charged and neutral four-carbon and two-carbon fragments. The presence of the gem-difluoro group would influence the charge distribution and stability of the resulting fragments.
A summary of the hypothesized primary fragmentation pathways for this compound is presented below:
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |
| [C₆H₉F₂Br]•+ | •Br | [C₆H₉F₂]+ | 2,2-difluorocyclohexyl cation |
| [C₆H₉F₂Br]•+ | HF | [C₆H₈FBr]•+ | Bromofluorocyclohexene radical cation |
| [C₆H₉F₂]+ | HF | [C₆H₈F]+ | Fluorocyclohexenyl cation |
| [C₆H₉F₂]+ | C₂H₄ | [C₄H₅F₂]+ | Butadienyl difluoro cation |
Utility of Isotopic Patterns for Bromine in Structural Analysis
A definitive feature in the mass spectrum of any bromine-containing compound is the characteristic isotopic pattern of bromine. libretexts.orglibretexts.org Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, which have almost equal natural abundances (approximately 50.7% for ⁷⁹Br and 49.3% for ⁸¹Br). libretexts.orglibretexts.org This 1:1 isotopic ratio results in a pair of peaks of nearly equal intensity for any fragment containing a single bromine atom. libretexts.orglibretexts.org These two peaks are separated by two mass-to-charge (m/z) units. libretexts.orglibretexts.org
This distinct "M" and "M+2" pattern is an invaluable tool for identifying the presence of bromine in an unknown compound and for confirming the bromine content of fragment ions. youtube.com For the molecular ion of this compound, two peaks of nearly equal intensity would be expected, one corresponding to the molecule containing ⁷⁹Br and the other to the molecule containing ⁸¹Br.
The utility of this isotopic pattern extends to the analysis of fragment ions. Any fragment that retains the bromine atom will also exhibit this characteristic doublet, aiding in the assignment of fragment structures and the elucidation of fragmentation pathways. For instance, the fragment resulting from the loss of an HF molecule, [C₆H₈FBr]•+, would appear as a pair of peaks of similar intensity separated by 2 m/z units. Conversely, fragments that are formed by the loss of the bromine atom, such as the [C₆H₉F₂]+ cation, will appear as a single peak (or a cluster of peaks due to ¹³C isotopes, but without the prominent M+2 peak).
The table below illustrates the expected isotopic signatures for key bromine-containing fragments of this compound.
| Fragment Ion | Isotope | Calculated m/z | Expected Relative Intensity |
| [C₆H₉F₂⁷⁹Br]•+ | ⁷⁹Br | 198 | ~100% |
| [C₆H₉F₂⁸¹Br]•+ | ⁸¹Br | 200 | ~97.5% |
| [C₆H₈F⁷⁹Br]•+ | ⁷⁹Br | 178 | ~100% |
| [C₆H₈F⁸¹Br]•+ | ⁸¹Br | 180 | ~97.5% |
The analysis of these isotopic patterns, in conjunction with the fragmentation data, provides a high degree of confidence in the structural elucidation of this compound.
Applications in Advanced Organic Synthesis
2-Bromo-1,1-difluorocyclohexane as a Building Block in Complex Molecule Synthesis
The reactivity of the carbon-bromine bond in this compound, coupled with the presence of the adjacent difluoromethylene group, makes it a valuable synthon for the construction of intricate molecular architectures. The bromine atom can be readily displaced or participate in a variety of coupling reactions, allowing for the introduction of diverse functionalities onto the difluorinated cyclohexane (B81311) ring.
Research in this area has demonstrated the utility of this compound in forming new carbon-carbon and carbon-heteroatom bonds. For instance, it can serve as a substrate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the attachment of aryl, vinyl, and alkynyl groups, respectively, providing access to a broad range of complex structures that would be challenging to synthesize through other means.
The following table summarizes representative examples of cross-coupling reactions utilizing this compound as a building block.
| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Class |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 2-Aryl-1,1-difluorocyclohexanes |
| Stille Coupling | Organostannane | PdCl₂(PPh₃)₂, LiCl | 2-Alkenyl/Aryl-1,1-difluorocyclohexanes |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, amine base | 2-Alkynyl-1,1-difluorocyclohexanes |
These transformations underscore the foundational role of this compound in generating molecular complexity, providing a robust entry point to novel difluorinated cyclohexyl derivatives.
Utilization in the Preparation of Highly Functionalized Fluorine-Containing Compounds
Beyond its direct use in coupling reactions, this compound is a versatile precursor for the synthesis of other highly functionalized fluorine-containing compounds. The bromine atom can be transformed into a variety of other functional groups, paving the way for further synthetic elaborations.
One common strategy involves the conversion of the bromide to an organometallic reagent, such as an organolithium or Grignard reagent. This transformation allows for subsequent reactions with a wide array of electrophiles, including aldehydes, ketones, esters, and nitriles, to introduce new carbon-based substituents with diverse functionalities.
Furthermore, nucleophilic substitution of the bromide with various nucleophiles provides access to a range of derivatives. For example, reaction with sodium azide (B81097) yields the corresponding azido (B1232118) compound, a precursor to amines, while reaction with thiols or alkoxides introduces sulfur or oxygen-based functionalities.
The table below illustrates the conversion of this compound to other functionalized derivatives.
| Reagent | Reaction Type | Product Functional Group |
| Mg, THF | Grignard Formation | -MgBr |
| n-BuLi | Lithium-Halogen Exchange | -Li |
| NaN₃ | Nucleophilic Substitution | -N₃ |
| RSH, base | Nucleophilic Substitution | -SR |
| ROH, base | Nucleophilic Substitution | -OR |
The resulting functionalized 1,1-difluorocyclohexane (B1205268) derivatives are themselves valuable intermediates, poised for further synthetic transformations to build even more complex molecular structures.
Strategic Intermediacy in the Synthesis of Bioactive Molecules
The 1,1-difluorocyclohexyl motif is of significant interest in medicinal chemistry due to its potential to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, this compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Its synthetic utility lies in its ability to introduce this desirable fluorinated scaffold at a specific point in a synthetic sequence.
While detailed biological activity is outside the scope of this article, the synthetic pathways to these molecules highlight the strategic importance of this compound. For example, it can be employed in the synthesis of analogs of known bioactive compounds, where the introduction of the gem-difluorocyclohexyl group is intended to modulate the pharmacological profile.
The synthesis of such molecules often involves a multi-step sequence where the initial reactions of this compound, as described in the sections above, are followed by further chemical modifications to construct the final target molecule. The robustness and predictability of the reactions involving this building block make it an attractive choice for complex, multi-step syntheses where high yields and selectivity are paramount. The ability to strategically introduce the difluorinated ring structure is a testament to the compound's value as a key synthetic intermediate.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-bromo-1,1-difluorocyclohexane, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves bromination of 1,1-difluorocyclohexane using reagents like N-bromosuccinimide (NBS) or bromine (Br₂) under controlled conditions. For example, outlines a bromination pathway from cyclohexanone derivatives, suggesting halogenation in non-polar solvents (e.g., CCl₄) at low temperatures to minimize side reactions. Yield optimization requires precise stoichiometry, inert atmospheres, and purification via fractional distillation or column chromatography .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer : Safety protocols from analogous brominated cyclohexanes (e.g., bromomethylcyclohexane in ) recommend using fume hoods, nitrile gloves, and chemical-resistant lab coats. First-aid measures for inhalation include immediate fresh air exposure and medical consultation. Skin contact requires thorough washing with soap and water, followed by medical evaluation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is essential for confirming fluorinated and brominated positions. Gas Chromatography-Mass Spectrometry (GC-MS) verifies purity, while X-ray crystallography resolves stereochemical ambiguities. highlights PubChem’s structural data for similar bromo-fluoro compounds, emphasizing cross-validation with computational models (e.g., DFT calculations) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?
- Methodological Answer : The axial/equatorial orientation of bromine and fluorine groups dictates reaction pathways. For instance, discusses E2 elimination in cyclohexane derivatives, where bulky substituents hinder nucleophilic attack. Computational modeling (e.g., Gaussian software) can predict transition states, while kinetic isotope effects (KIEs) experimentally validate mechanistic hypotheses .
Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis?
- Methodological Answer : Discrepancies often arise from solvent polarity, catalyst load, or trace moisture. Systematic replication studies (e.g., varying solvent dielectric constants as in ’s bromination protocols) and Design of Experiments (DoE) frameworks isolate critical variables. Statistical tools like ANOVA quantify significance, ensuring reproducibility .
Q. How can computational chemistry predict the environmental persistence of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) to estimate degradation rates. ’s surface chemistry models for halogenated organics can be adapted to simulate atmospheric oxidation or hydrolysis pathways. Experimental validation via accelerated aging studies under UV light or aqueous conditions is recommended .
Methodological Guidance
Designing experiments to study the thermal stability of this compound
- Steps :
Use Differential Scanning Calorimetry (DSC) to identify decomposition temperatures.
Monitor gas evolution via FT-IR or GC-MS during controlled heating (e.g., 5°C/min increments).
Compare results with thermogravimetric analysis (TGA) data from structurally similar compounds in .
Analyzing conflicting data on regioselectivity in fluorinated cyclohexane derivatives
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
